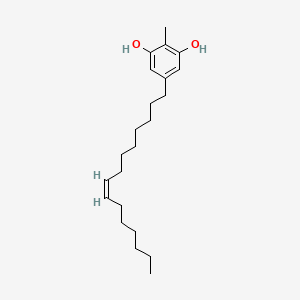

2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

50423-13-7 |

|---|---|

Molekularformel |

C22H36O2 |

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

2-methyl-5-[(Z)-pentadec-8-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C22H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17-21(23)19(2)22(24)18-20/h8-9,17-18,23-24H,3-7,10-16H2,1-2H3/b9-8- |

InChI-Schlüssel |

LDBPJTXLCRXBIJ-HJWRWDBZSA-N |

Isomerische SMILES |

CCCCCC/C=C\CCCCCCCC1=CC(=C(C(=C1)O)C)O |

Kanonische SMILES |

CCCCCCC=CCCCCCCCC1=CC(=C(C(=C1)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Resorcinol Core

The 1,3-dihydroxybenzene (resorcinol) core with a methyl substituent at position 2 can be prepared by selective hydroxylation and methylation of benzene derivatives or by functional group transformations on pre-existing resorcinol:

- Starting from resorcinol, selective methylation at the 2-position can be achieved using methylating agents such as methyl iodide under basic conditions.

- Alternatively, 2-methylresorcinol can be commercially sourced or synthesized via ortho-lithiation of resorcinol followed by methylation.

Introduction of the 8-Pentadecenyl Side Chain

The key challenge is the attachment of the (8Z)-pentadec-8-en-1-yl side chain at the 5-position of the aromatic ring. Common methods include:

Friedel-Crafts Alkylation: Direct alkylation of the aromatic ring with a suitable alkyl halide bearing the 8-pentadecenyl chain. However, this method may suffer from polyalkylation and rearrangement issues.

Cross-Coupling Reactions: More controlled and selective methods involve palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. For example:

- Preparation of 5-bromo-2-methylresorcinol as the aryl halide substrate.

- Coupling with an organometallic reagent derived from (8Z)-pentadec-8-en-1-yl boronic acid or stannane.

Wittig or Olefination Approaches: If the side chain is introduced as an aldehyde or ketone precursor, olefination reactions can be used to install the double bond with defined stereochemistry.

Control of Double Bond Geometry

The (8Z) configuration of the pentadecenyl chain is critical for biological activity and must be preserved or selectively synthesized:

- Use of stereoselective olefination methods (e.g., Wittig or Horner-Wadsworth-Emmons reactions) with Z-selective reagents.

- Avoidance of isomerization during coupling or alkylation steps by mild reaction conditions.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Selective methylation | Resorcinol + methyl iodide, base (K2CO3) | 2-Methylresorcinol |

| 2 | Bromination | 2-Methylresorcinol + NBS or Br2, solvent | 5-Bromo-2-methylresorcinol |

| 3 | Preparation of organoboron | (8Z)-Pentadec-8-en-1-yl bromide + B2Pin2 | (8Z)-Pentadec-8-en-1-yl boronic ester |

| 4 | Suzuki coupling | Pd(PPh3)4 catalyst, base (K3PO4), solvent | 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol |

- Chromatography: Silica gel column chromatography or preparative HPLC to purify the product.

- Spectroscopy: NMR (1H, 13C) to confirm substitution pattern and double bond geometry; Mass spectrometry for molecular weight confirmation.

- LC-MS/MS: Used in metabolomic studies to detect and quantify the compound in biological samples.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl groups in the aromatic ring undergo oxidation under specific conditions:

-

Quinone Formation : Oxidation of hydroxyl groups can yield quinone derivatives, though specific conditions (e.g., oxidizing agents like peracids or oxygen) are required.

-

Epoxidation and Hydrolysis : The unsaturated side chain undergoes epoxidation with peracids (e.g., formic acid or acetic acid) in the presence of H₂SO₄ catalysts. Subsequent hydrolysis with sodium acetate generates diols, as demonstrated in cardanol-derived polyols .

Reaction Conditions :

| Reaction Type | Reagents/Catalysts | Temperature (°C) | Key Products |

|---|---|---|---|

| Epoxidation | H₂O₂ (30%), H₂SO₄ (10%) | 0–35 | Epoxide intermediate |

| Hydrolysis | Sodium acetate, H₂O | 80 | Diol (polyol) |

Alkylation and Acylation

The hydroxyl groups are reactive sites for electrophilic substitution:

-

Alkylation : Reaction with alkyl halides (e.g., methyl chloride) in basic conditions (e.g., NaOH) can introduce alkyl groups.

-

Acylation : Acetyl chloride or other acylating agents can convert hydroxyl groups into esters or acyl derivatives under acidic or basic catalysis.

Side-Chain Reactions

The unsaturated pentadecenyl chain participates in:

-

Hydrogenation : Addition of H₂ across the double bond using catalysts like Pd/C .

-

Epoxidation : Formation of oxirane rings via peracid treatment, as detailed in patent EP1765901B1 .

Polymerization and Cross-Linking

The compound’s phenolic structure allows participation in:

-

Resole Resin Formation : Reaction with aldehydes (e.g., formaldehyde) under basic conditions to form cross-linked resins .

-

Polyurethane Production : Epoxidized derivatives are hydrolyzed to polyols, which are used in rigid foam synthesis .

Research Findings

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds similar to 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases. The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals, making it a candidate for further studies in antioxidant formulations .

Potential Biomarker for Food Consumption

This compound has been identified in certain nuts, suggesting its potential as a biomarker for dietary intake. Its detection in food matrices can provide insights into consumer habits and nutritional studies .

Pharmacological Properties

Studies have highlighted the pharmacological potential of related compounds within the same class:

- Anti-inflammatory Effects : Compounds like this compound may demonstrate anti-inflammatory properties, making them candidates for therapeutic applications in inflammatory diseases .

- Wound Healing : Similar phenolic compounds have shown promise in enhancing wound healing processes by promoting collagen synthesis and epithelialization .

Case Study 1: Antioxidant Evaluation

A study investigated the antioxidant capacity of various resorcinols, including derivatives of this compound. The results indicated that these compounds could effectively scavenge free radicals and inhibit lipid peroxidation, suggesting their utility in food preservation and health supplements .

Case Study 2: Dietary Impact on Gut Microbiota

In research examining the effects of dietary components on gut microbiota, this compound was identified among metabolites that changed significantly after dietary interventions. This highlights its role in influencing gut health and microbiome composition .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | Source |

|---|---|---|

| 5-(8-Pentadecenyl)-1,3-benzenediol | Antioxidant | Various plants |

| This compound | Potential biomarker | Nuts |

| Embelin | Anti-inflammatory | Embelia ribes |

Wirkmechanismus

The mechanism of action of 2-Methylcardol monoene involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group, aromatic ring, and unsaturated side chain allow it to participate in a variety of chemical reactions, leading to the formation of different products with specific properties . These properties make it a versatile compound for various applications in chemistry, biology, and industry .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Contrasts

(a) Side Chain Unsaturation and Length

- The pentadecenyl chain in the target compound has a single double bond (monoene), whereas analogs like Cardol Triene (CAS: 50423-15-9) feature three double bonds (8Z,11Z,14-pentadecatrienyl), enhancing reactivity but reducing stability .

- Phaeosphaeridiol A and B possess shorter alkenyl chains (butenyl/pentene), limiting their lipophilicity compared to the long-chain derivatives .

(b) Methyl Substitution

- The 2-methyl group in the target compound distinguishes it from Cardol Monoene and resorcinol.

Biologische Aktivität

2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol, also known as (Z)-5-(pentadec-8-en-1-yl)benzene-1,3-diol, is a member of the resorcinol class of organic compounds characterized by the presence of two hydroxyl groups on a benzene ring. This compound has garnered attention due to its potential biological activities, including antioxidant and anti-cancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics

- Molecular Formula : C22H36O2

- Molecular Weight : Approximately 318.4935 g/mol

- Structural Features : The compound features a long unsaturated hydrocarbon chain (pentadecenyl) attached to the benzene ring, which is believed to contribute to its unique biological properties.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Benzenediol, 2-methyl | C7H8O2 | Shorter carbon chain; simpler structure |

| 1,3-Benzenediol, 5-(8-tridecenyl) | C22H36O2 | Similar structure but with a shorter alkene |

| Cardol | C21H34O2 | Contains a longer saturated side chain |

| Bilobol | C15H20O2 | Found in Ginkgo biloba |

The unique combination of a long unsaturated hydrocarbon chain and multiple hydroxyl groups distinguishes this compound from other phenolic compounds, likely contributing to its biological activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to effectively scavenge free radicals and inhibit lipid peroxidation. In vitro studies demonstrated that this compound's free radical scavenging activity surpasses that of α-tocopherol, a well-known antioxidant .

Anti-Cancer Activity

The compound has been identified as an inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and transcription in eukaryotic cells. This inhibition suggests potential applications in cancer therapy as an antineoplastic agent.

Case Study: Inhibition of Tumor Proliferation

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values varied across different cell lines, indicating its selective cytotoxicity towards malignant cells while sparing normal cells .

Ecological Significance

This compound has been identified as one of the significant metabolites in certain aquatic plants, suggesting roles in ecological interactions and possibly plant defense mechanisms. Its presence in these plants indicates potential applications in environmental biotechnology and sustainable agriculture practices.

Other Biological Activities

Research has also suggested various other biological activities associated with this compound:

- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported antimicrobial effects against certain pathogens, although further research is needed to elucidate the mechanisms involved .

Q & A

Basic: What are the recommended synthetic routes for 2-Methyl-5-(8-pentadecenyl)-1,3-benzenediol, and what challenges arise during purification?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or coupling reactions to introduce the pentadecenyl chain to the resorcinol backbone. For example:

Alkylation: React 2-methylresorcinol with 8-pentadecenyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Protection/Deprotection: Protect hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBDMS) ethers to prevent side reactions .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Challenges include separating geometric isomers (Z/E) of the pentadecenyl chain, requiring HPLC with chiral columns or recrystallization in methanol .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Identify aromatic protons (δ 6.2–6.8 ppm, meta-substituted), methyl group (δ 2.3 ppm, singlet), and pentadecenyl chain protons (δ 5.3 ppm for doublet of doublets from the Z-alkene, δ 1.2–2.1 ppm for aliphatic CH₂) .

- ¹³C NMR: Confirm aromatic carbons (δ 100–160 ppm) and the pentadecenyl chain (δ 14–35 ppm for aliphatic carbons, δ 127–130 ppm for alkene carbons).

- IR: Detect hydroxyl stretches (3200–3500 cm⁻¹) and alkene C=C (1640–1680 cm⁻¹).

- HRMS: Validate molecular ion [M+H]⁺ at m/z 374.308 (calculated for C₂₂H₃₄O₂) .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

Replicate Experiments: Control variables like solvent purity (e.g., DMSO vs. ethanol), oxygen levels, and light exposure during assays .

Dose-Response Curves: Test concentrations from 1 µM to 100 µM to identify threshold effects.

Mechanistic Probes: Use ROS-specific fluorescent dyes (e.g., DCFH-DA) with and without inhibitors (e.g., catalase) to differentiate antioxidant/pro-oxidant pathways.

Comparative Studies: Benchmark against structurally similar compounds (e.g., 4-hexyl-1,3-benzenediol ) to isolate the role of the pentadecenyl chain.

Advanced: What experimental designs are optimal for studying the compound’s mechanism of action in lipid peroxidation inhibition?

Methodological Answer:

Liposome Model: Prepare phosphatidylcholine liposomes, induce peroxidation with Fe²⁺/H₂O₂, and measure malondialdehyde (MDA) levels via thiobarbituric acid (TBA) assay.

Kinetic Analysis: Use stopped-flow spectroscopy to monitor real-time radical scavenging rates.

Computational Docking: Simulate interactions with lipid bilayer membranes using MD simulations (e.g., GROMACS) to identify binding sites .

Basic: What biological activities are associated with this compound in peer-reviewed studies?

Methodological Answer:

Documented activities include:

- Antimicrobial: Inhibits Staphylococcus aureus (MIC 16 µg/mL) via membrane disruption .

- Antioxidant: Scavenges DPPH radicals (IC₅₀ 12 µM) but shows pro-oxidant effects at >50 µM .

- Cytotoxicity: Selective activity against MCF-7 breast cancer cells (IC₅₀ 8 µM) compared to normal fibroblasts (IC₅₀ >100 µM) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

QSAR Models: Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Molecular Dynamics (MD): Simulate interactions with lipid membranes or enzymes (e.g., COX-2) using CHARMM or AMBER force fields.

Docking Studies: Target proteins (e.g., Keap1-Nrf2) with AutoDock Vina, validating poses with mutagenesis data .

Advanced: What strategies improve the yield of this compound in large-scale syntheses?

Methodological Answer:

Basic: What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability: Degrades rapidly at pH >8 (hydroxyl deprotonation accelerates oxidation). Store in neutral buffers (pH 6–7) with 0.1% BHT .

- Thermal Stability: Decomposes above 60°C (TGA data shows 5% weight loss at 80°C). Use lyophilization for long-term storage .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

Chain Length Variation: Compare pentadecenyl (C15) vs. shorter chains (C10–C12) to assess hydrophobicity-activity trade-offs.

Stereochemistry: Synthesize Z and E isomers (via Sharpless epoxidation) to evaluate alkene geometry’s impact on membrane penetration .

Substitution Patterns: Introduce electron-withdrawing groups (e.g., NO₂) at the 4-position to modulate redox potential .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.